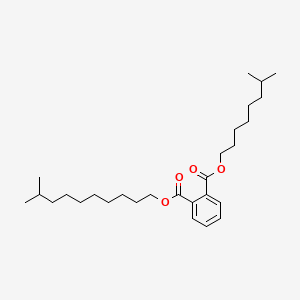

Isononyl isoundecyl phthalate

Description

Properties

CAS No. |

85168-79-2 |

|---|---|

Molecular Formula |

C28H46O4 |

Molecular Weight |

446.7 g/mol |

IUPAC Name |

1-O-(9-methyldecyl) 2-O-(7-methyloctyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C28H46O4/c1-23(2)17-11-7-5-6-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 |

InChI Key |

RYGBVOASDMNHGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCC(C)C |

Origin of Product |

United States |

Chemical Synthesis and Manufacturing Processes of Isononyl Isoundecyl Phthalate

Esterification Pathways and Reaction Mechanisms

The synthesis of isononyl isoundecyl phthalate (B1215562) proceeds through a two-step esterification reaction. This process is designed to favor the formation of the mixed ester over the symmetric diesters (diisononyl phthalate and diisoundecyl phthalate).

Monoester Formation: The first step involves the rapid, non-catalyzed reaction of phthalic anhydride (B1165640) with one of the precursor alcohols (either isononyl or isoundecyl alcohol). This reaction opens the anhydride ring to form a monoester, also known as a half-ester. This initial reaction is typically fast and can often be completed without a catalyst. google.comresearchgate.net For instance, reacting phthalic anhydride with isononyl alcohol first would yield isononyl phthalate monoester.

Diester Formation: The second step is the esterification of the monoester with the second alcohol to form the final diester product. This reaction is reversible and slower, necessitating the use of a catalyst and the continuous removal of water to drive the equilibrium toward the product side. researchgate.netgoogle.com Continuing the example, the isononyl phthalate monoester would then be reacted with isoundecyl alcohol to form isononyl isoundecyl phthalate.

To achieve a high yield of the mixed ester, a sequential addition of the alcohols is often employed. google.com Reacting phthalic anhydride with a mixture of both alcohols simultaneously would result in a statistical distribution of products, containing significant amounts of the undesired symmetrical diisononyl and diisoundecyl phthalates alongside the target mixed ester. google.comgoogleapis.com A strategic approach involves first reacting the phthalic anhydride with a stoichiometric amount of the first alcohol before introducing the second alcohol to complete the reaction. google.com

Precursor Alcohols and Phthalic Anhydride Derivatives

The primary raw materials for the synthesis of this compound are:

Phthalic Anhydride (C₈H₄O₃): This is the acid anhydride of phthalic acid and serves as the core aromatic structure of the phthalate ester. specialchem.com It is a widely used industrial chemical, typically produced through the catalytic oxidation of ortho-xylene.

Isononyl Alcohol (C₉H₂₀O): This is a branched-chain C9 alcohol. Commercially, isononyl alcohol is a mixture of isomers produced, for example, through the dimerization of butene followed by hydroformylation. wikipedia.org

Isoundecyl Alcohol (C₁₁H₂₄O): This is a branched-chain C11 alcohol. It is also an isomeric mixture, the specific composition of which depends on the manufacturing process.

The properties of the final phthalate plasticizer are directly influenced by the structure and chain length of the precursor alcohols. The use of branched-chain alcohols like isononyl and isoundecyl alcohol imparts properties such as low volatility and good performance at high temperatures.

Table 1: Key Precursor Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Role in Synthesis |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | Aromatic backbone |

| Isononyl Alcohol | C₉H₂₀O | 144.25 | First alkyl side-chain |

| Isoundecyl Alcohol | C₁₁H₂₄O | 172.31 | Second alkyl side-chain |

Catalytic Systems in Industrial Production

The second stage of esterification requires a catalyst to achieve acceptable reaction rates and high conversion. researchgate.net A variety of catalytic systems can be employed in the industrial production of phthalate esters.

Acid Catalysts: Traditional catalysts for esterification include strong mineral acids like sulfuric acid and sulfonic acids such as p-toluenesulfonic acid. google.comcnchemshop.com While effective, these can lead to side reactions and may require a neutralization step during product purification, which can generate waste streams. google.com

Organometallic Catalysts: Titanium-based catalysts, such as tetraalkyl titanates (e.g., tetraisopropyl titanate or tetrabutyl titanate), are widely used in modern phthalate production. google.com These Lewis acid catalysts offer high activity and selectivity, often resulting in a cleaner product with better color quality. Composite catalysts, combining solid titanium compounds with liquid titanates, have also been developed. google.com

Solid Acid Catalysts: To simplify catalyst removal and minimize waste, heterogeneous solid catalysts like zeolites, ion-exchange resins, and heteropoly acids are being explored. frontiersin.orgias.ac.in These systems offer the advantage of being easily separated from the reaction mixture by filtration, allowing for potential reuse. ias.ac.in

By-product Formation and Purity Considerations in Synthesis

Ensuring the high purity of this compound is crucial for its performance as a plasticizer. Several by-products and impurities can arise during the synthesis process.

The primary by-products of concern are the two symmetrical esters:

Diisononyl Phthalate (DINP)

Diisoundecyl Phthalate

The formation of these compounds is minimized by the sequential addition of the alcohols, but they can still be present in the crude product. google.com

Other potential impurities include:

Unreacted starting materials (phthalic anhydride, isononyl alcohol, isoundecyl alcohol).

Monoesters (isononyl phthalate and isoundecyl phthalate).

By-products from side reactions catalyzed by strong acids, such as ethers formed from the dehydration of the alcohols or colored impurities.

The purification process for the crude ester typically involves several steps:

Catalyst Removal/Neutralization: If an acid catalyst is used, the reaction mixture is first neutralized with an alkaline solution (e.g., sodium carbonate or sodium hydroxide). google.com Solid catalysts are removed by filtration.

Excess Alcohol Stripping: Unreacted alcohols are removed, usually under vacuum distillation. google.com

Washing: The organic phase may be washed with water to remove any residual salts or catalyst residues. google.com

Final Purification: The final product may undergo further purification steps like steam stripping or carbon treatment to remove volatile impurities and improve color and odor. google.com

The goal of the purification train is to achieve a final product with high diester content (specifically the desired mixed ester), low acidity, and excellent color stability.

Industrial Applications and Functional Roles in Material Science

Role as a Plasticizer in Polymer Matrices

The principal application of isononyl isoundecyl phthalate (B1215562) is as a plasticizer, predominantly within polymer matrices to enhance their physical properties. High-molecular-weight phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP) are mainly used in polymer manufacturing to impart flexibility and durability to polyvinyl chloride (PVC) polymers. nih.gov

Isononyl isoundecyl phthalate is integrated into polymer matrices such as PVC through physical, rather than chemical, interactions. This process does not result in chemical changes to the polymer but induces necessary physical and mechanical alterations. specialchem.com The plasticizer molecules position themselves between the long polymer chains of PVC, disrupting the intermolecular forces (van der Waals forces) between them. This separation of the polymer chains reduces the material's glass transition temperature, transforming it from a rigid, brittle substance into a more flexible and pliable one.

The integration is governed by several non-covalent interactions. The branched alkyl chains of this compound contribute to a spatial arrangement that effectively separates the PVC chains. thesuntek.comkanademy.com The primary mechanisms at play include hydrophobic interactions between the alkyl chains of the plasticizer and the polymer backbone, as well as intermolecular van der Waals forces. nih.govhkbu.edu.hk The sorption of phthalates onto PVC is largely driven by a partitioning mechanism, which is significantly influenced by hydrophobic interactions. fao.org This physical embedment is crucial for the plasticizer's function in enhancing the flexibility and workability of the final product.

A key performance characteristic of this compound, particularly in comparison to its lower-molecular-weight counterparts, is its permanence. Permanence refers to the ability of the plasticizer to remain within the polymer matrix over time and under various environmental stresses, such as heat and extraction by liquids. High-molecular-weight phthalates exhibit lower volatility and reduced migration from PVC products. thesuntek.com

The larger molecular size and the branched structure of the ester radicals in DINP create a more sterically hindered molecule that is less prone to migration. thesuntek.comkanademy.com This results in better retention of the plasticizer within the PVC, leading to a longer service life for the end product. specialchem.com This enhanced permanence is critical for applications requiring durability and stable performance over extended periods. For instance, the lower volatility of high-molecular-weight phthalates is advantageous for products that are exposed to elevated temperatures. oxoplast.com

Non-Polymer Applications (e.g., inks, adhesives, sealants, paints, lubricants)

Beyond its primary role in polymer modification, this compound is also utilized in a variety of non-polymer applications where its plasticizing and solvency properties are beneficial. These applications include formulations for inks, adhesives, sealants, and paints. In these systems, it can act as a film-former, improve adhesion, and enhance flexibility. It is also used in the manufacturing of certain rubbers.

Comparative Analysis with Other High-Molecular-Weight Plasticizers

This compound (DINP) is often compared with other high-molecular-weight plasticizers such as diisodecyl phthalate (DIDP) and di(2-propylheptyl) phthalate (DPHP), as well as non-phthalate alternatives like di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) and dioctyl terephthalate (B1205515) (DOTP).

High-molecular-weight ortho-phthalates like DINP and DIDP are noted for their good permanence and are not classified for health and environmental effects in the same way as some low-molecular-weight phthalates. kanademy.com DIDP, having a higher molecular weight than DINP, generally exhibits even lower volatility. oxoplast.com DPHP is another high-molecular-weight alternative that offers comparable performance to DIDP in many applications. researchgate.net

Non-phthalate plasticizers like DINCH and DOTP are gaining traction as alternatives. DINCH, a hydrogenated version of DINP, is expected to have a lower emission rate due to its slightly higher molecular weight. jst.go.jp DOTP, a para-phthalate, is noted for its excellent heat and cold resistance, low volatility, and good electrical insulation properties. thesuntek.comkanademy.com The choice between these plasticizers often depends on the specific performance requirements of the application, regulatory considerations, and cost-effectiveness.

Comparative Properties of Selected High-Molecular-Weight Plasticizers

| Plasticizer | Type | Molecular Weight (g/mol) | Key Performance Characteristics |

|---|---|---|---|

| This compound (DINP) | Ortho-phthalate | ~418.6 | Good overall performance, low volatility, reduced migration compared to LMW phthalates. nih.govthesuntek.com |

| Diisodecyl phthalate (DIDP) | Ortho-phthalate | ~446.7 | Lower volatility than DINP, good high-temperature stability. specialchem.comoxoplast.com |

| Di(2-propylheptyl) phthalate (DPHP) | Ortho-phthalate | ~446.7 | Performance comparable to DIDP. researchgate.net |

| Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) | Non-phthalate | ~424.7 | Lower expected emission rate than DINP. jst.go.jp |

| Dioctyl terephthalate (DOTP) | Para-phthalate | ~390.5 | Excellent heat and cold resistance, low volatility, good electrical insulation. thesuntek.comkanademy.com |

Environmental Occurrence and Distribution of Isononyl Isoundecyl Phthalate

Presence in Various Environmental Compartments

Scientific studies have documented the presence of isononyl isoundecyl phthalate (B1215562) in the atmosphere, aquatic systems, and terrestrial environments. Its distribution is influenced by its physical and chemical properties, such as low water solubility and a tendency to adsorb to particulate matter and sediment.

In the atmosphere, isononyl isoundecyl phthalate can exist in both the vapor and particulate phases. epa.gov Due to its low vapor pressure, it is predominantly associated with airborne particulate matter. greenfacts.org This association with particulate matter allows for its long-range transport in the atmosphere. The estimated atmospheric half-life of di-isononyl phthalate (DINP) and di-isodecyl phthalate (DIDP) is short, approximately 0.7 and 0.6 days respectively, as they are degraded by photochemically-produced hydroxyl radicals. greenfacts.org Removal from the atmosphere occurs through both wet and dry deposition. epa.gov

While specific data on outdoor atmospheric concentrations are limited, indoor air and dust have been shown to be significant reservoirs of these compounds. For instance, a study of office rooms detected various phthalates in both the gaseous phase and adsorbed on inhalable and respirable particles. nih.gov In one study, the average concentration of DiNP in 1 gram of office dust was found to be 0.28 μg. nih.gov

This compound is frequently detected in aquatic environments, including surface water, wastewater, and sediments. Its low water solubility means that it tends to partition from the water column to sediment.

A study of the U-Tapao canal in Southern Thailand detected DiNP in sediment samples, with concentrations ranging from non-detectable to 840 ng/g dry weight (dw). The average concentration of DiNP in the sediment was 332.65 ng/g dw. mdpi.com In the middle-lower Hanjiang River in China, the total concentration of six common phthalate esters (PAEs) in surface water ranged from 592 to 2,750 ng/L, while in sediments, the range was 1,120 to 6,610 ng/g. nih.gov Another study in the NW Mediterranean Sea found that PAE concentrations in seawater ranged from 100 to 527 ng/L, and in sediment from 12 to 610 ng/g dw. ifremer.fr

Wastewater treatment plants are a significant pathway for the entry of these phthalates into aquatic systems. While some removal occurs during treatment, a portion is discharged in the effluent or remains in the sewage sludge.

Table 1: Concentration of Phthalates in Aquatic Systems from Various Studies

| Location | Environmental Compartment | Phthalate Analyzed | Concentration Range | Mean Concentration |

| U-Tapao Canal, Thailand | Sediment | DiNP | ND - 840 ng/g dw | 332.65 ng/g dw |

| Hanjiang River, China | Surface Water | Σ6PAEs | 592 - 2,750 ng/L | 1,470 ng/L |

| Hanjiang River, China | Sediment | Σ6PAEs | 1,120 - 6,610 ng/g | 2,690 ng/g |

| NW Mediterranean Sea | Seawater | PAEs | 100 - 527 ng/L | 191 ng/L |

| NW Mediterranean Sea | Sediment | PAEs | 12 - 610 ng/g dw | 194 ng/g dw |

In terrestrial environments, this compound is found in both soil and dust. Its presence in soil is often linked to the application of sewage sludge as fertilizer and atmospheric deposition. Due to its strong binding to soil particles, it exhibits very low mobility. greenfacts.org The estimated half-life in soil is around 300 days. greenfacts.org

A study conducted near various industrial sites reported soil concentrations of DIDP ranging from 4 to 5.3 mg/kg dry weight near facilities using it in paints and sealants, up to 8.2 mg/kg near polymer processing sites, and as high as 16.4 mg/kg near PVC processing sites. greenfacts.org A study in Novi Sad, Serbia, which analyzed for six common phthalates in soil and street dust, found the total concentration of these phthalates in soil to be as high as 2.12 mg/kg and in street dust up to 5.45 mg/kg. nih.gov

Indoor dust is a significant sink for phthalates, including this compound. mdpi.com A meta-analysis of studies on phthalates in U.S. residential dust reported a high median concentration for DEHP, a related phthalate. mdpi.com Another study developed an analytical method to determine five common phthalates, including DINP and DIDP, in house dust, highlighting the importance of this exposure pathway. nih.gov

Release Pathways from Anthropogenic Sources

The release of this compound into the environment is primarily due to human activities, as it is not a naturally occurring substance. Emissions can occur at every stage of the product life cycle.

During the manufacturing of this compound and its subsequent use in the production of plasticized materials, there are multiple points of potential release. Emissions can occur to the air, wastewater, and as solid waste. The European Union Risk Assessment Report for DINP provides estimated emission factors for various PVC processing techniques.

Table 2: Estimated Emission Factors for DINP in PVC Processing

| Industrial Process | Emission Factor | Notes |

| Calendering | Low, controlled potential loss | - |

| Extrusion (profiles) | 0.01% | For products like wire & cable, hoses |

| Extrusion (blown film) | 0.05% | Higher potential loss |

| Injection molding | 0.05% | Takes place in a closed mold |

| Plastisol spread coating | 0.163% (total) | Assumes 75% with air treatment |

| Other plastisol processes | - | e.g., automotive sealing, rotational coating |

Source: Adapted from the European Union Risk Assessment Report, 2003 regulations.gov

A significant portion of this compound's release to the environment occurs during the service life and after the disposal of products containing it. Since it is not chemically bound to the polymer, it can leach, migrate, or abrade from products over time. This is a continuous source of release into indoor and outdoor environments.

Products that contribute to this release include:

Building materials: Flooring, wall coverings, roofing membranes

Automotive components: Undercoating, interior trim, wiring

Consumer goods: Toys, footwear, textiles, garden hoses

At the end of a product's life, disposal through landfilling or incineration can also lead to environmental release. In landfills, this compound can leach into the surrounding soil and potentially groundwater.

Environmental Fate and Transport Mechanisms

Degradation Pathways and Kinetics

The persistence of HMW phthalates in the environment is largely determined by their susceptibility to degradation processes. Both abiotic and biotic pathways contribute to their transformation.

Abiotic degradation involves non-biological processes that break down chemical compounds. For HMW phthalates, the primary abiotic mechanisms are hydrolysis and photolysis.

Hydrolysis, the reaction with water, is not a significant degradation pathway for HMW phthalates like DINP and DIDP under typical environmental conditions. greenfacts.org While the rate of ester hydrolysis is influenced by pH and temperature, for these compounds, it occurs at a negligible rate. greenfacts.orgnih.govresearchgate.net

Photolysis, or degradation by sunlight, is considered the main abiotic degradation process for these compounds in aqueous environments. nih.gov Studies on DINP have shown that its degradation rate is significantly higher under natural sunlight irradiation compared to other phthalates like DEHP. nih.gov The estimated half-life for DINP via photolysis and hydrolysis combined ranges from 32 to 140 days, depending on conditions such as pH. nih.gov

Table 1: Abiotic Degradation Half-life of DINP

| Degradation Process | pH | Half-life (t¹/²) |

| Photolysis + Hydrolysis | 5 | ~32 days |

| Photolysis + Hydrolysis | 7 | ~140 days |

| Photolysis + Hydrolysis | 9 | ~32 days |

Data sourced from a study on the abiotic degradability of phthalic acid esters under natural sunlight. nih.gov

Biodegradation is the predominant process for the removal of HMW phthalates from most environmental media, with the exception of the atmosphere. researchgate.net These compounds are generally considered to be readily biodegradable. epa.govepa.gov The rate of biodegradation, however, varies significantly depending on the environmental compartment and the presence of oxygen.

In aquatic systems, under aerobic conditions, DIDP has been shown to achieve over 99% primary biodegradation. epa.gov The estimated half-life for both DINP and DIDP in surface water is approximately 50 days. greenfacts.org In wastewater treatment plants, biodegradation can be much more rapid; for instance, in activated sludge, DIDP has a reported half-life of just 0.77 days, with 90% degradation occurring within 9 days. epa.gov

In terrestrial environments, the estimated half-life in soil is considerably longer, at around 300 days. greenfacts.org The process is slower under anaerobic (oxygen-deprived) conditions, which are common in deep sediments and certain soil layers. epa.gov The estimated half-life in sediment is 3,000 days. greenfacts.org Various microorganisms, including bacteria such as Bacillus sp., have been shown to degrade these phthalates aerobically. epa.gov

Table 2: Estimated Environmental Half-Lives for DINP and DIDP

| Environmental Compartment | Estimated Half-life |

| Air | 0.6 - 0.7 days |

| Surface Water | 50 days |

| Soil | 300 days |

| Sediment | 3,000 days |

Data estimated based on results from a related phthalate (B1215562), DEHP. greenfacts.org

The biodegradation of HMW phthalates proceeds through a stepwise pathway. epa.govepa.gov The initial step involves the enzymatic hydrolysis of one of the ester linkages, which is known as primary biodegradation. epa.gov This process results in the formation of a monoester metabolite (e.g., monoisononyl phthalate or monoisodecyl phthalate) and the corresponding alcohol (e.g., isononanol). epa.govepa.gov

This monoester is more water-soluble and bioavailable than the parent diester compound. epa.gov The monoester can then undergo further degradation, where the second ester bond is cleaved to form phthalic acid. epa.govepa.gov The ultimate biodegradation pathway involves the breakdown of the phthalic acid aromatic ring, which can lead to its complete mineralization into carbon dioxide (CO₂) and/or methane (B114726) (CH₄). epa.govepa.gov In addition to these primary metabolites, further oxidized products such as mono-hydroxy-isodecyl-phthalate (MHiDP) and mono-carboxy-isononyl-phthalate (MCiNP) have been identified in metabolic studies. researchgate.netnih.gov

Sorption and Mobility in Soil and Sediment Matrices

The movement of HMW phthalates through the environment is heavily influenced by their tendency to adsorb to solid particles. DINP and DIDP exhibit strong binding (sorption) to organic matter in sewage sludge, soils, and sediments. greenfacts.org This strong adsorption results in very low mobility in soil, meaning the compounds are not likely to leach readily into groundwater. greenfacts.org

The sorption process is primarily a physical one, driven by hydrophobic and ionic interactions with the organic carbon content of the soil or sediment matrix. nih.gov Consequently, the mobility of these phthalates is inversely related to the organic matter content of the soil; higher organic content leads to stronger binding and less movement. nih.govresearchgate.net

Atmospheric Transport and Deposition Dynamics

HMW phthalates can be released into the atmosphere during the production and processing of PVC and from the use and disposal of consumer products containing them. greenfacts.org Once in the atmosphere, their fate is primarily governed by photooxidation, a reaction with hydroxyl radicals generated by sunlight. researchgate.net This process is relatively rapid, with an estimated atmospheric half-life of approximately 0.6 to 0.7 days for DINP and DIDP. greenfacts.org

Due to their low vapor pressure and Henry's Law constant, volatilization from water or soil surfaces is not a significant environmental loss process. epa.govepa.gov Despite their short atmospheric lifetime, long-range transport can occur, followed by deposition back to terrestrial and aquatic surfaces. researchgate.net Studies on other phthalates have demonstrated that net air-to-seawater deposition is a significant transport pathway, indicating that the atmosphere plays a role in the global distribution of these compounds. researchgate.net

Analytical Methodologies for Environmental and Biological Monitoring

Extraction Techniques from Diverse Matrices

Effective extraction is critical for isolating Isononyl isoundecyl phthalate (B1215562) from interfering substances within a sample, thereby enhancing the accuracy and sensitivity of subsequent analyses. The choice of technique depends on the nature of the sample matrix (e.g., water, soil, sediment, urine, or blood) and the concentration of the analyte.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a conventional method that separates compounds based on their relative solubilities in two different immiscible liquids. For the analysis of phthalates in aqueous samples, an organic solvent is used to extract the less polar phthalate molecules from the water phase.

A method based on LLE coupled with gas chromatography-mass spectrometry (GC-MS) has been developed for the trace determination of phthalate esters in water. fao.org This approach involves careful selection of solvents to minimize background contamination, a common issue in phthalate analysis. fao.org For high molecular weight phthalates like diisononyl phthalate (DINP) and diisodecyl phthalate (DIDP), which are structurally similar to isononyl isoundecyl phthalate, this method has achieved specific limits of quantitation (LOQ). fao.org Another innovative approach involves the use of non-ionic hydrophobic natural deep eutectic solvents (HNADES), such as those based on thymol (B1683141) and menthol, for the liquid-liquid microextraction of phthalates from environmental water samples. nih.gov

Table 1: LLE Performance for High Molecular Weight Phthalates in Water This interactive table summarizes the limits of quantitation achieved for high molecular weight phthalates using LLE followed by GC-MS analysis.

| Compound | Limit of Quantitation (LOQ) | Matrix |

|---|---|---|

| Diisononyl phthalate (DiNP) | 45 ng L⁻¹ | Water |

Solid-Phase (Micro)Extraction (SP(M)E)

Solid-Phase Extraction (SPE) and its miniaturized version, Solid-Phase Microextraction (SPME), are widely used techniques that involve partitioning the analyte between a solid phase (sorbent) and the liquid or gaseous sample matrix. nih.govmdpi.com SPME is a solvent-free method that integrates sampling, extraction, and concentration into a single step. nih.govmdpi.com

For the analysis of phthalates in water, SPME is coupled with GC-MS. nih.gov The selection of the fiber coating on the SPME device is crucial for extraction efficiency. Various coatings have been tested, with polydimethylsiloxane-divinylbenzene (PDMS-DVB) and Carbowax-divinylbenzene fibers showing high suitability for a range of phthalates. nih.govnih.gov Optimization of SPME parameters such as extraction time and temperature is essential for achieving high sensitivity. nih.gov The technique has been successfully applied to determine phthalate concentrations in river water, with detection limits in the low nanogram-per-liter range. nih.gov

Table 2: Comparison of SPME Fibers for Phthalate Extraction from Water This interactive table compares the performance of different SPME fiber coatings for the extraction of various phthalate esters.

| Fiber Coating | Target Analytes | Key Findings | Reference |

|---|---|---|---|

| 65-µm PDMS-DVB | Six phthalate esters | Selected as the most suitable fiber; applied to river water analysis with LODs between 3 and 30 ng L⁻¹. | nih.gov |

Dispersive Liquid-Liquid (Micro)Extraction (DLL(M)E)

Dispersive Liquid-Liquid Microextraction is a miniaturized sample preparation technique based on a ternary solvent system. A small volume of an extraction solvent and a disperser solvent are rapidly injected into the aqueous sample, forming a cloudy solution. This dispersion maximizes the surface area between the extraction solvent and the sample, leading to rapid partitioning of the analyte into the organic phase. nih.govrsc.org

Several variations of DLLME have been developed for phthalate analysis in water, including air-assisted LLE (which uses less organic solvent and no disperser solvent) and salt-assisted DLLME (where the addition of salt enhances the extraction efficiency via the salting-out effect). nih.govrsc.org Another modification is DLLME based on the solidification of a floating organic drop (SFO), which simplifies the collection of the extractant phase. researchgate.net These methods have demonstrated high enrichment factors and good recoveries for various phthalate esters. nih.govresearchgate.net

Table 3: Performance of DLLME Methods for Phthalate Analysis in Aqueous Samples This interactive table outlines the conditions and performance metrics of different DLLME techniques for phthalate ester extraction.

| DLLME Method | Extraction/Disperser Solvents | Enrichment Factor (EF) | Recovery (%) | Reference |

|---|---|---|---|---|

| Air-Assisted LLE | Organic solvent (no disperser) | 889 - 1022 | 89 - 102 | nih.gov |

| Salt-Assisted DLLME | Carbon tetrachloride / Acetonitrile (B52724) | 78 - 262 | 86.2 - 107.0 | rsc.org |

| DLLME-SFO | Dodecanol | Not Specified | Not Specified | researchgate.net |

Other Advanced Extraction Methods (e.g., supercritical fluid extraction)

Supercritical Fluid Extraction (SFE) is considered a green and sustainable extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. ajgreenchem.com By adjusting the pressure and temperature, the solvating power of the supercritical fluid can be tuned to selectively extract target compounds. ajgreenchem.com SFE is a fast, effective, and virtually solvent-free method. ajgreenchem.com

SFE is particularly useful for extracting organic contaminants from solid and semi-solid matrices like soil, sediment, and polymers. rsc.org The process involves converting charged ions into neutral chelates for extraction with supercritical CO₂. researchgate.net While specific applications for this compound are not extensively detailed, the principles of SFE make it a highly promising technique for its extraction from environmental solids. The method avoids the use of large quantities of organic solvents and can be coupled online with chromatographic systems for analysis. rsc.org

Chromatographic and Spectrometric Detection Methods

Following extraction, instrumental analysis is required for the separation, identification, and quantification of this compound. Gas chromatography coupled with mass spectrometry is the most common and powerful technique for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used analytical technique for the determination of phthalates. gcms.cz The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase in a capillary column. The mass spectrometer then fragments the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (structural information) and quantitative data. gcms.cznih.gov

The analysis of high molecular weight phthalates like this compound by GC-MS presents unique challenges. These compounds often exist as complex mixtures of isomers, which results in an unresolved cluster of peaks in the chromatogram rather than a single sharp peak. chromatographyonline.com Furthermore, under standard electron ionization (EI), most phthalates produce a common and dominant fragment ion at a mass-to-charge ratio (m/z) of 149, corresponding to the phthalic anhydride (B1165640) ion. gcms.czchromatographyonline.com This makes it difficult to distinguish between different phthalates that may co-elute and complicates quantification. chromatographyonline.com

To overcome these challenges, several strategies are employed:

Chromatographic Optimization : The selection of the GC column's stationary phase is critical for achieving the best possible separation of the isomeric mixture. Studies have compared various phases, such as Rtx-440 and Rxi-XLB columns, to find the optimal resolution for complex phthalate mixtures. gcms.czrestek.com

Alternative Ionization Techniques : To avoid the extensive fragmentation that produces the m/z 149 ion, softer ionization techniques can be used. For instance, atmospheric-pressure chemical ionization (APCI) has been successfully applied, which yields spectra where the molecular ion is the most abundant peak (base peak). chromatographyonline.com This allows for more specific and sensitive detection of high molecular weight phthalates like DINP and DIDP in environmental samples such as sediment. chromatographyonline.com

High-Resolution Mass Spectrometry (HRMS) : HRMS instruments, such as Quadrupole-Time of Flight (Q-TOF) or Orbitrap systems, provide highly accurate mass measurements (<5 ppm deviation). nih.gov This capability allows for the determination of the elemental composition of ions, aiding in the confident identification of metabolites and parent compounds in complex biological matrices. nih.gov

Table 4: GC-MS Method Parameters for Phthalate Analysis This interactive table provides typical parameters for the GC-MS analysis of a broad range of phthalates.

| Parameter | Description |

|---|---|

| Instrument | Agilent 8890 GC / 5977B MS |

| Column | DB-5MS (or similar 5% phenyl-methylpolysiloxane phase) |

| Injection Mode | Pulsed Splitless |

| Oven Program | Ramped temperature program to separate low and high molecular weight phthalates |

| Ionization Mode | Electron Ionization (EI) or Atmospheric-Pressure Chemical Ionization (APCI) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analytical determination of this compound (DIUP), although it is often analyzed as part of a broader group of phthalates. The versatility of HPLC allows for its application in various matrices, from consumer products to environmental samples. Methodologies typically employ reversed-phase chromatography, which separates compounds based on their hydrophobicity.

A common setup for phthalate analysis, which can be adapted for DIUP, involves a C18 column. nih.govgovst.edu These columns have a non-polar stationary phase that effectively retains phthalates, allowing for their separation from more polar matrix components. govst.edu The mobile phase, a critical component in the separation process, usually consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or potassium dihydrogen phosphate) and an organic solvent such as acetonitrile or methanol. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently used to achieve optimal separation of a wide range of phthalates with varying polarities. nih.govnih.gov

Detection is most commonly achieved using a UV detector, specifically a photodiode array (PDA) detector. nih.gov Phthalates exhibit a characteristic UV absorbance, and for a mixture of ten phthalates including diisononyl phthalate (DINP), a close structural isomer of DIUP, detection was set at a wavelength of 226 nm. nih.gov This allows for the quantification of the analytes based on the intensity of their absorbance.

The performance of HPLC methods is rigorously evaluated through validation to ensure their reliability. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). For a method analyzing ten different phthalates, the concentration range for validation was between 1-100 mg L-1 and 2-200 mg L-1. nih.gov The accuracy, expressed as recovery, was found to be in the range of 82.85-107.40%, with a relative standard deviation (RSD) between 0.8-4.2%. nih.gov The limit of detection for DINP was reported as 0.08 mg L-1. nih.gov Another study reported LOQ values below 0.64 µg mL-1 for all phthalates analyzed, with method linearity (r2) of ≥0.999. nih.govresearchgate.net

Table 1: HPLC Method Parameters for Phthalate Analysis

| Parameter | Details | Reference |

|---|---|---|

| Column | Reversed-phase C18 | nih.govnih.gov |

| Mobile Phase | Gradient elution with aqueous buffer and organic solvent (e.g., acetonitrile, methanol) | nih.govnih.gov |

| Detection | Photodiode Array (PDA) at 226 nm | nih.gov |

| Linearity (r²) | ≥0.999 | nih.govresearchgate.net |

| Accuracy (Recovery) | 82.85-107.40% | nih.gov |

| Precision (RSD) | 0.8-4.2% | nih.gov |

| Limit of Detection (LOD) for DINP | 0.08 mg L⁻¹ | nih.gov |

High-Resolution Mass Spectrometry (HRMS) and Metabolomics Approaches

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool in the study of this compound and its isomers like di-isononyl phthalate (DINP), particularly in the context of metabolomics. nih.gov The primary advantage of HRMS is its ability to provide highly accurate mass measurements (typically with less than 5 ppm deviation) and high resolution (>10,000 at full-width at half-maximum). nih.govsemanticscholar.org This level of precision enables the determination of the elemental composition of unknown compounds, which is crucial for identifying metabolites in complex biological matrices like urine. nih.gov

When coupled with liquid chromatography (LC-HRMS), this technique allows for the separation of metabolites before their detection and characterization by the mass spectrometer. This is particularly important for phthalates, as their metabolism in the body is complex and results in a wide array of compounds at very low concentrations. nih.govsemanticscholar.org The identification of these metabolites is essential for assessing human exposure to the parent phthalate compound. nih.govsemanticscholar.org

Metabolomics approaches, which aim to comprehensively study the complete set of small-molecule metabolites in a biological system, heavily rely on HRMS. nih.gov However, the vast amount of data generated by LC-HRMS presents a significant challenge in data processing and metabolite identification. nih.gov To address this, several data mining and processing strategies have been developed. These include:

Signal Mining Algorithm with Isotope Tracing (SMAIT): This method uses stable isotope-labeled precursors to trace and identify related metabolite signals within the complex dataset. nih.gov In a study on DINP, SMAIT successfully filtered 13 probable metabolite signals from over 8,800 peaks in the LC-MS data. nih.gov

Mass Defect Filtering (MDF): This technique filters signals based on their mass defect, which can help to distinguish between endogenous metabolites and those derived from xenobiotics like phthalates.

XCMS: This is a web-based platform that can be used for untargeted metabolomics data processing, including peak detection, retention time correction, and peak alignment. nih.gov

In one study, the application of SMAIT, MDF, and XCMS to an LC-HRMS dataset from a liver enzyme incubation of DINP led to the identification of 14 probable metabolite signals that were subsequently validated as exposure markers in a rat model. nih.gov Notably, eight of these metabolites had not been previously reported. This demonstrates the power of combining HRMS with advanced data analysis techniques for discovering novel biomarkers of phthalate exposure.

Table 2: Data Mining Approaches in HRMS-based Metabolomics for Phthalate Analysis

| Approach | Description | Application Example | Reference |

|---|---|---|---|

| Signal Mining Algorithm with Isotope Tracing (SMAIT) | Uses stable isotope labeling to trace and identify metabolite signals. | Filtered 13 probable DINP metabolite signals from 8867 peaks. | nih.gov |

| Mass Defect Filtering (MDF) | Filters signals based on their mass defect to differentiate xenobiotic metabolites. | Used in combination with other techniques to identify DINP exposure markers. | nih.gov |

| XCMS | A web-based platform for untargeted metabolomics data processing. | Identified 139 probable DINP metabolite signals in one study. | nih.gov |

Quantification Strategies and Method Validation in Research

The accurate quantification of this compound in various samples is contingent upon robust analytical methods that have been thoroughly validated. mdpi.com Method validation ensures that the analytical procedure is reliable, reproducible, and suitable for its intended purpose. mdpi.comresearchgate.net The key parameters assessed during method validation for phthalate analysis include:

Linearity: This establishes the relationship between the concentration of the analyte and the instrumental response. It is typically evaluated by analyzing a series of standard solutions of known concentrations. For phthalate analysis, linearity is often demonstrated by a high coefficient of determination (R²), with values greater than 0.99 being desirable. nih.govresearchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often determined through recovery experiments, where a known amount of the analyte is added to a sample matrix and the percentage of the added analyte that is recovered is calculated. For a method analyzing ten phthalates, including DINP, the accuracy was reported as recoveries between 82.85-107.40%. nih.gov

Precision: This measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). In the same study, the precision for the ten phthalates was found to be between 0.8-4.2% RSD. nih.gov

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. For DINP, an LOD of 0.08 mg L⁻¹ has been reported. nih.gov

Limit of Quantification (LOQ): This is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. LOQ values for a range of phthalates have been reported to be below 0.64 µg mL⁻¹. nih.govresearchgate.net Another study reported LOQs in the range of 5–14 ng mL⁻¹ for several phthalates. mdpi.com

Quantification is typically performed using external calibration, where the response of the unknown sample is compared to a calibration curve generated from standards of known concentrations. govst.edu The use of an internal standard can also be employed to improve the accuracy and precision of the quantification by correcting for variations in sample preparation and instrument response. mdpi.com

Table 3: Method Validation Parameters for Phthalate Quantification

| Parameter | Typical Acceptance Criteria/Reported Values | Reference |

|---|---|---|

| Linearity (R²) | > 0.99 | nih.govresearchgate.net |

| Accuracy (Recovery) | 80-120% | nih.gov |

| Precision (RSD) | < 15% | nih.gov |

| Limit of Detection (LOD) | Analyte dependent, e.g., 0.08 mg L⁻¹ for DINP | nih.gov |

| Limit of Quantification (LOQ) | Analyte dependent, e.g., < 0.64 µg mL⁻¹ | nih.govresearchgate.net |

Challenges in Trace Analysis and Contamination Control

The trace analysis of this compound and other phthalates is fraught with challenges, primarily due to their ubiquitous presence in the environment and laboratory settings. mdpi.com This widespread contamination can lead to false-positive results and inaccurate quantification, especially when analyzing samples with very low concentrations of the target analytes. fao.org

One of the main sources of contamination is the laboratory environment itself. Phthalates are commonly used as plasticizers in a wide range of laboratory equipment and consumables, including tubing, containers, gloves, and septa. mdpi.com They can also be present in solvents, reagents, and even the air within the laboratory. This background contamination can leach into the sample during preparation and analysis, leading to elevated and unreliable results.

To mitigate the risk of contamination, several strategies must be employed:

Careful Selection of Materials: All glassware should be meticulously cleaned, for example, by heating at high temperatures, to remove any residual organic contaminants. The use of plastic materials should be minimized, and where unavoidable, they should be tested for phthalate leaching. fao.org

Use of High-Purity Solvents and Reagents: Solvents and reagents should be of the highest possible purity and should be checked for phthalate contamination before use. fao.org

Systematic Blank Checks: It is crucial to regularly analyze procedural blanks (samples that go through the entire analytical process but contain no sample) to assess the level of background contamination. fao.org The results from the blanks can then be used to correct the sample measurements.

Dedicated Glassware and Equipment: Whenever possible, glassware and equipment should be dedicated to phthalate analysis to avoid cross-contamination from other analyses.

Even with these precautions, some level of background contamination may be unavoidable. For example, in the trace determination of phthalates in water, background levels of some phthalates could only be reduced to those present in the extraction solvent. fao.org In such cases, the limit of quantification (LOQ) may need to be set at a level higher than what would be achievable in the absence of contamination, for instance, at twice the blank level. fao.org The analysis of complex matrices, such as olive oil and wine, presents additional challenges due to the presence of interfering compounds that can complicate the extraction and quantification of phthalates. mdpi.com Therefore, appropriate sample preparation and clean-up steps are essential for accurate trace analysis. mdpi.com

Ecotoxicological Research and Environmental Impact Assessment

Effects on Aquatic Organisms (e.g., fish, invertebrates, algae, microorganisms)

Laboratory studies on Di-isononyl phthalate (B1215562) (DINP) have generally indicated a low level of toxicity to aquatic organisms at concentrations up to the substance's limit of solubility in water. greenfacts.org Tests conducted on a range of aquatic life, including fish, invertebrates, algae, and activated sludge microorganisms, have not demonstrated adverse effects. greenfacts.org

A multi-generational study on fish exposed to DINP found no significant impacts on survival, egg production, or the ability to produce offspring. greenfacts.org Furthermore, there is no evidence to suggest that DINP has endocrine-disrupting effects on fish populations. greenfacts.org The primary mode of toxic action for phthalate esters in aquatic organisms is generally considered to be polar narcosis, though detailed studies are limited. mst.dk However, assessing the ecotoxicological risk of DINP can be complex, with some risk quotient (RQ) models suggesting a potential high risk for sensitive species like crustaceans and fish under certain exposure scenarios. nih.govmdpi.com For higher molecular weight phthalates like DINP, numerous acute and chronic toxicity tests on aquatic organisms have shown no toxicity at the solubility limit. researchgate.net

Table 1: Summary of Aquatic Toxicity Findings for Di-isononyl phthalate (DINP)

| Organism Group | Finding | Source(s) |

|---|---|---|

| Fish | No adverse effects on survival, egg production, or offspring in multi-generational study. | greenfacts.org |

| Invertebrates | No adverse effects observed in laboratory tests up to water solubility limits. | greenfacts.org |

| Algae | No adverse effects observed in laboratory tests up to water solubility limits. | greenfacts.org |

| Microorganisms | No adverse effects observed on activated sludge in laboratory tests. | greenfacts.org |

| Sediment Dwellers | No adverse effects observed in laboratory tests. | greenfacts.org |

Effects on Terrestrial Organisms (e.g., plants, earthworms)

The impact of Di-isononyl phthalate (DINP) on terrestrial ecosystems has also been evaluated through laboratory testing. greenfacts.org Studies focusing on key soil-dwelling organisms and plants have been conducted to understand the potential risks associated with environmental contamination.

Predicted Environmental Concentrations (PECs) and Predicted No Effect Concentrations (PNECs) in Ecological Models

Environmental risk assessments for chemical substances like Di-isononyl phthalate (DINP) rely on comparing Predicted Environmental Concentrations (PECs) with Predicted No-Effect Concentrations (PNECs). nih.govfrontiersin.org PECs are estimations of the concentration of a substance in various environmental compartments, while PNECs represent the concentration below which harmful effects are unlikely to occur. nih.gov

For DINP, the derivation of PNECs for aquatic organisms has been challenging because laboratory tests have not shown adverse effects at concentrations up to the water solubility limit. greenfacts.org Consequently, specific PNEC values for water could not be established from these studies. greenfacts.org However, PNECs have been determined for other environmental compartments. greenfacts.org For soil, a PNEC (PNECsoil) of 30 mg/kg dry weight has been established for DINP. greenfacts.org For secondary poisoning of predators, an oral PNEC (PNECoral) of 150 mg/kg of food was estimated based on a No-Observed-Adverse-Effect Level (NOAEL) from a study with rats. greenfacts.org

PECs for DINP have been estimated for areas near sources of release, such as manufacturing and processing sites. greenfacts.org These values vary depending on the environmental medium. greenfacts.org

Table 2: Predicted Environmental Concentrations (PECs) for Di-isononyl phthalate (DINP) Near Sources

| Environmental Compartment | Predicted Concentration Range | Source(s) |

|---|---|---|

| Aquatic Organisms | 3 to 18 mg/kg wet weight | greenfacts.org |

| Soil Dwelling Organisms | 0.01 to 4 mg/kg wet weight | greenfacts.org |

| Sediment | 79 to 718 mg/kg dry weight | greenfacts.org |

| Soil (near PVC processing sites) | up to 16.4 mg/kg dry weight | greenfacts.org |

| Soil (near polymer processing sites) | up to 8.2 mg/kg dry weight | greenfacts.org |

Table 3: Predicted No-Effect Concentrations (PNECs) for Di-isononyl phthalate (DINP)

| Compartment/Risk Type | PNEC Value | Source(s) |

|---|---|---|

| Soil | 30 mg/kg dry weight | greenfacts.org |

| Secondary Poisoning (Oral) | 150 mg/kg of food | greenfacts.org |

| Aquatic Environment | Not derived (no effects at solubility limit) | greenfacts.org |

In all cases, the calculated environmental concentrations are much lower than the established PNECs, suggesting a low risk to the environment. greenfacts.org

Regulatory Science and Policy Frameworks for Phthalate Management

International and National Regulatory Assessments (e.g., EU REACH, US TSCA, Canadian CEPA)

European Union: REACH

Under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation, isononyl isoundecyl phthalate (B1215562) is often considered within the broader category of high molecular weight phthalates, such as Diisononyl phthalate (DINP) and Diisodecyl phthalate (DIDP). REACH places restrictions on the use of certain phthalates in specific products. For instance, Annex XVII of REACH restricts the use of DINP and DIDP in toys and childcare articles that can be placed in the mouth by children to a concentration of no more than 0.1% by mass of the plasticized material. ineris.frbdlaw.com While isononyl isoundecyl phthalate is not always explicitly named, its structural similarity to DINP means it often falls under the same regulatory scrutiny. The European Chemicals Agency (ECHA) manages the registration of chemicals, and the REACH framework requires companies to provide data on the substances they produce or import. europa.eu

United States: TSCA

The Toxic Substances Control Act (TSCA), administered by the Environmental Protection Agency (EPA), provides the authority to require reporting, record-keeping, and testing requirements, and restrictions relating to chemical substances. epa.govusc.edu Phthalates have been a significant focus of TSCA risk evaluations. epa.gov The EPA has been conducting risk evaluations for a number of phthalates to determine if they present an unreasonable risk to health or the environment under their conditions of use. epa.govepa.govfoodpackagingforum.org For instance, manufacturer-requested risk evaluations for DINP and DIDP have been undertaken. epa.govfoodpackagingforum.org These evaluations consider various exposure pathways and potential hazards. While a specific risk evaluation for this compound may not be individually prominent, the EPA's approach often involves grouping similar chemicals, and the findings for closely related phthalates like DINP are influential. acs.org

Canada: CEPA

The Canadian Environmental Protection Act, 1999 (CEPA 1999) is the primary legislative tool for protecting the Canadian environment and human health from the risks of chemical substances. canada.ca Under the Chemicals Management Plan (CMP), the Government of Canada assesses and manages the risks of chemical substances. canada.ca Phthalates have been assessed as a group under the CMP. canada.canih.gov A substance is considered "toxic" under CEPA if it is entering or may enter the environment in a quantity or concentration or under conditions that have or may have an immediate or long-term harmful effect on the environment or its biological diversity, or constitute a danger to human life or health. canada.capublications.gc.ca For a mixture of phthalate diesters with C6-11 carbon chain lengths, which would include this compound, it was determined that the substance is anticipated to enter the environment under conditions that may have a harmful effect. canada.ca Consequently, measures have been taken to restrict its use, particularly in products like toys and childcare articles. canada.ca

| Regulatory Framework | Key Provisions for High Molecular Weight Phthalates (including this compound) | Reference |

|---|---|---|

| EU REACH | Restriction on use in toys and childcare articles that can be placed in the mouth (concentration limit of 0.1% by mass). | ineris.frbdlaw.com |

| US TSCA | Subject to risk evaluations to determine unreasonable risk to health or the environment. Grouped with similar phthalates for assessment. | epa.govepa.govepa.gov |

| Canadian CEPA | Assessed under the Chemicals Management Plan. Considered potentially harmful to the environment, leading to restrictions on use. | canada.canih.gov |

Scientific Risk Assessment Methodologies and Peer Review Processes

The scientific risk assessment of chemicals like this compound is a cornerstone of the regulatory frameworks in the EU, US, and Canada. This process involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. americanchemistry.com

Under TSCA, the EPA conducts a thorough risk evaluation process. epa.gov This includes integrating hazard and exposure assessments to determine whether a chemical substance presents an unreasonable risk. federalregister.gov The EPA's methodologies are subject to independent scientific peer review. epa.gov The Science Advisory Committee on Chemicals (SACC), established under TSCA, plays a crucial role in this process. epa.govchemradar.comepa.gov The SACC provides independent scientific advice and recommendations on the scientific and technical aspects of risk assessments and methodologies. epa.govepa.gov For phthalates, the SACC has been convened to review draft risk evaluations and related technical documents, ensuring the scientific basis for regulatory decisions is robust. federalregister.gov

In the EU, REACH mandates a chemical safety assessment for substances manufactured or imported in quantities of 10 tonnes or more per year. This assessment includes determining if a substance is persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). cnrs.fr The methodologies are designed to be comprehensive, considering all available data and using a weight-of-evidence approach.

Canada's CMP also relies on a rigorous risk assessment process that considers both environmental and human health risks. canada.ca The assessments are based on the best available scientific information and are subject to peer review and public consultation. For phthalates, a cumulative risk assessment approach has been considered, acknowledging that people are often exposed to multiple phthalates simultaneously. acs.orgnih.gov

Data Requirements for Environmental Fate and Ecotoxicity Assessments

To perform a credible risk assessment, regulatory agencies require a comprehensive set of data on a chemical's environmental fate and ecotoxicity.

Under REACH, the information requirements are tiered based on the tonnage of the substance produced or imported. cnrs.fr For ecotoxicological information, this includes studies on:

Aquatic toxicity: Short-term and long-term toxicity to fish, aquatic invertebrates (e.g., Daphnia), and algae. reachonline.euresearchgate.net

Degradation: Data on biotic and abiotic degradation to assess persistence in the environment. reachonline.eu

Bioaccumulation: Studies to determine the potential for the substance to accumulate in living organisms. reachonline.eu

Toxicity to terrestrial organisms: Depending on exposure patterns, data on toxicity to soil-dwelling organisms and plants may be required. reachonline.eu

The REACH regulation allows for data waiving and adaptations under specific conditions to avoid unnecessary animal testing. umweltbundesamt.de

Under TSCA, the EPA has the authority to require manufacturers and processors to conduct testing on chemical substances to generate necessary data. epa.govepa.gov This includes data on environmental fate and transport, as well as ecotoxicity. The specific data requirements are determined based on the chemical's properties, use patterns, and potential for environmental release. For the risk evaluations of phthalates, the EPA systematically reviews and extracts data from a wide range of sources. regulations.gov

| Data Category | Examples of Required Information | Purpose in Risk Assessment |

|---|---|---|

| Environmental Fate | Studies on hydrolysis, photolysis, biodegradation in water and soil. | To determine the persistence and transformation of the substance in the environment. |

| Ecotoxicity | Acute and chronic toxicity tests on fish, aquatic invertebrates, and algae. | To assess the potential for adverse effects on aquatic ecosystems. |

| Bioaccumulation | Bioconcentration factor (BCF) or bioaccumulation factor (BAF) studies. | To evaluate the potential for the substance to accumulate in the food chain. |

Legislative Initiatives and Policy Development Regarding Environmental Emissions

Legislative and policy initiatives are continuously evolving to address the environmental release of plasticizers like this compound. These efforts aim to reduce emissions from both industrial sources and from consumer products throughout their lifecycle.

In the European Union, the Industrial Emissions Directive (IED) is a key piece of legislation aimed at preventing and controlling pollution from industrial activities. reachonline.eu While not specific to phthalates, it sets out obligations for industrial installations to operate with a permit that includes emission limit values based on Best Available Techniques (BAT).

Policy development is also increasingly focused on the circular economy and reducing plastic pollution. oecd.org This includes measures to improve the design of plastic products to minimize the release of additives and to promote recycling and waste management practices that prevent the leakage of chemicals into the environment. The development of environmentally friendly and biodegradable plasticizers is also an area of active research and policy interest. nih.govmdpi.comecoplasticizers.com

In the United States, while TSCA is the primary federal law for regulating chemicals in commerce, other environmental statutes such as the Clean Air Act and Clean Water Act can also play a role in controlling industrial emissions. However, specific legislative initiatives targeting the environmental emissions of this compound are not prominent. The focus of TSCA has been more on the risks associated with the conditions of use of the chemical in products. globalpccs.com

Globally, there is a growing awareness of the environmental impact of plastics and the chemicals they contain, which is driving international discussions and could lead to more harmonized policies on a wider range of chemical additives in the future. oecd.org

Advanced Research Directions and Emerging Scientific Questions

Development of Novel Analytical Techniques for Enhanced Detection and Speciation

The accurate assessment of isononyl isoundecyl phthalate's environmental presence and potential exposure pathways is contingent on the availability of robust analytical methodologies. As a complex mixture of isomers, its detection and quantification present unique challenges. Future research should prioritize the development of novel analytical techniques with enhanced sensitivity and specificity.

Current methods for phthalate (B1215562) analysis, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), provide a solid foundation. However, the isomeric complexity of high molecular weight phthalates like this compound can lead to co-elution and difficulties in distinguishing between different structural forms. Advanced analytical approaches are needed to overcome these limitations.

Key research directions include:

High-Resolution Mass Spectrometry (HRMS): The application of HRMS techniques, such as Orbitrap or time-of-flight (TOF) mass spectrometry, can provide the high mass accuracy and resolution required to differentiate between isomers of this compound.

Multidimensional Chromatography: The use of two-dimensional gas chromatography (GCxGC) or liquid chromatography (LCxLC) can significantly enhance the separation of complex isomeric mixtures, allowing for more accurate quantification of individual isomers.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): Coupling ion mobility spectrometry with mass spectrometry can provide an additional dimension of separation based on the size, shape, and charge of the ions, further aiding in the differentiation of isomers.

Novel Sample Preparation Techniques: The development of more efficient and selective sample preparation methods, such as solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE), can improve the detection limits and reduce matrix effects in complex environmental and biological samples.

Table 1: Comparison of Analytical Techniques for Phthalate Analysis

| Technique | Principle | Advantages | Disadvantages |

| GC-MS | Separation based on volatility and mass-to-charge ratio. | High sensitivity and specificity, well-established methods. | Isomer co-elution can be a challenge. |

| LC-MS | Separation based on polarity and mass-to-charge ratio. | Suitable for less volatile compounds, can be coupled with various ionization techniques. | Matrix effects can be significant. |

| GCxGC-MS | Two-dimensional gas chromatography for enhanced separation. | Excellent for complex mixtures, improved peak capacity. | Data processing can be complex. |

| LC-HRMS | High-resolution mass spectrometry for accurate mass measurements. | High specificity, can aid in isomer differentiation. | Higher instrumentation cost. |

Comprehensive Modeling of Environmental Fate and Distribution at Regional and Global Scales

Understanding the environmental behavior of this compound is crucial for predicting its long-term impact. Comprehensive environmental fate and distribution models are essential tools for simulating its transport and partitioning in various environmental compartments. Due to the limited specific data on this compound, information from closely related high molecular weight phthalates, such as diisononyl phthalate (DINP), is often used as a surrogate.

Future modeling efforts should focus on developing and refining models that can accurately predict the fate of this compound at both regional and global scales. This requires detailed information on its physicochemical properties, including its octanol-water partition coefficient (Kow), vapor pressure, and water solubility. For DINP, the log Kow is estimated to be around 9.6, indicating a high potential for sorption to organic matter in soil and sediment. nih.gov

Key research directions include:

Multimedia Environmental Models: Utilizing and refining multimedia fugacity models to simulate the partitioning of this compound between air, water, soil, and sediment. These models can help identify potential accumulation zones and long-range transport potential.

Integration of Environmental Data: Incorporating real-world monitoring data into environmental fate models to validate and improve their predictive accuracy.

Modeling of Transformation Processes: Developing models that account for the abiotic and biotic transformation of this compound in the environment, including hydrolysis, photolysis, and biodegradation. The primary degradation pathway for phthalates involves the hydrolysis of the ester bonds to form the monoester and subsequently phthalic acid. epa.gov

Global-Scale Transport Modeling: Applying global-scale transport models to understand the potential for long-range atmospheric transport of this compound and its deposition in remote ecosystems.

Table 2: Key Physicochemical Properties for Environmental Fate Modeling (Data for DINP as a proxy)

| Property | Value | Implication for Environmental Fate | Reference |

| Molecular Weight | 418.6 g/mol | Influences transport and partitioning. | nih.gov |

| Log Kow | 9.6 | High potential for sorption to organic matter. | nih.gov |

| Vapor Pressure | 5.4 x 10⁻⁷ mm Hg | Low volatility, limited atmospheric transport. | epa.gov |

| Water Solubility | 0.2 mg/L | Low solubility, tends to partition out of the water phase. | epa.gov |

Long-Term Ecotoxicological Studies and Ecosystem-Level Impact Assessments

While some ecotoxicological data exists for high molecular weight phthalates, there is a need for more comprehensive long-term studies to assess the potential impacts of this compound on ecosystems. Most existing studies focus on individual species and short-term exposures. Future research should adopt a more holistic approach to evaluate ecosystem-level effects.

Long-term studies are necessary to understand the chronic toxicity of this compound and its potential to cause subtle but significant changes in ecosystem structure and function. This includes investigating its effects on sensitive life stages of organisms and its potential to bioaccumulate in food webs.

Key research directions include:

Mesocosm and Field Studies: Conducting controlled mesocosm experiments and field studies to assess the effects of this compound on aquatic and terrestrial communities under realistic environmental conditions.

Trophic Transfer and Bioaccumulation Studies: Investigating the potential for this compound to bioaccumulate in different trophic levels of the food web and its potential for biomagnification.

Endocrine Disruption and Reproductive Effects: Conducting long-term studies to evaluate the potential for this compound to act as an endocrine disruptor and to affect the reproductive success of a wide range of organisms. Studies on DINP have shown reproductive impairment in fish. asianfisheriessociety.org

Community-Level Endpoints: Assessing the impact of this compound on community-level endpoints, such as species diversity, predator-prey interactions, and ecosystem processes like nutrient cycling.

Sustainable Alternatives and Green Chemistry Approaches in Plasticizer Design

In response to concerns about the potential environmental and health impacts of some phthalates, there is a growing demand for safer and more sustainable alternatives. The principles of green chemistry provide a framework for the design of new plasticizers with improved environmental profiles. mdpi.comenvirobites.org

Future research in this area should focus on the development and evaluation of sustainable alternatives to this compound. This includes exploring the use of renewable feedstocks and designing molecules that are inherently less toxic and more readily biodegradable. envirobites.orgchemistryviews.org

Key research directions include:

Bio-based Plasticizers: Investigating the use of renewable resources, such as vegetable oils, starches, and cellulose, as feedstocks for the synthesis of new bio-based plasticizers. mdpi.comalfa-chemistry.comumn.edu These alternatives should be evaluated for their performance, cost-effectiveness, and environmental impact. chemindigest.com

Design for Degradation: Applying the principles of green chemistry to design plasticizers that are readily biodegradable into non-toxic metabolites at the end of their life cycle. acs.org

Reduced Migration and Leaching: Developing plasticizers with lower migration and leaching rates from polymer matrices to minimize human and environmental exposure. mdpi.com

Table 3: Examples of Sustainable Alternatives to Phthalate Plasticizers

| Alternative Plasticizer Class | Feedstock | Key Advantages |

| Citrates | Citric Acid | Good biodegradability, low toxicity. uml.edu |

| Epoxidized Vegetable Oils | Soybean oil, linseed oil | Renewable feedstock, good thermal stability. alfa-chemistry.com |

| Adipates | Adipic Acid | Good low-temperature flexibility. uml.edu |

| Benzoates | Benzoic Acid | High solvating, fast fusing. nayakem.com |

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for assessing the subchronic toxicity of DINP in vivo, and what parameters should be prioritized in study design?

- Methodological Answer : Rodent models (e.g., Fischer 344 rats, B6C3F1 mice) are standard for subchronic toxicity studies. Key parameters include dose ranges (e.g., 0.1–1.5% dietary inclusion), duration (13 weeks), and endpoints such as liver weight changes, hepatocellular proliferation, and biochemical markers (e.g., serum ALT/AST). Histopathological analysis of liver and spleen is critical . Controls must account for species-specific metabolic differences, as mice show higher sensitivity to hepatic effects than rats .

Q. How can researchers reliably quantify DINP metabolites in biological samples to establish exposure biomarkers?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect urinary metabolites like mono-isononyl phthalate (MNP) and cyclohexane-1,2-dicarboxylic acid monohydroxy isononyl ester. Quality assurance protocols should include isotope-labeled internal standards (e.g., deuterated phthalates) and adherence to NHANES analytical guidelines for sensitivity (LOD: 0.2–0.5 µg/L) .

Q. What regulatory frameworks govern DINP use in polymer materials, and how should compliance be validated in research settings?

- Methodological Answer : Under EU REACH and U.S. CPSC regulations, DINP is restricted in toys and childcare articles (<0.1% by weight). Researchers must use gas chromatography (GC-MS) to verify compliance in polymer extracts. Reference standards (e.g., CAS 68515-48-0) and third-party lab validation are required to ensure accuracy .

Advanced Research Questions

Q. How do contradictory findings on DINP’s carcinogenic potential arise across rodent studies, and what methodological adjustments can resolve these discrepancies?

- Methodological Answer : Discrepancies stem from variations in isomer composition (e.g., C9-rich vs. branched alkyl chains), study duration, and dose thresholds. For clarity, researchers should:

- Specify isomer profiles using CAS 28553-12-0 (n-butane-based) or CAS 68515-48-0 (C9-rich).

- Conduct mode-of-action (MOA) analyses to distinguish peroxisome proliferation-mediated effects (rodent-specific) from genotoxic pathways relevant to humans .

Q. What metabolomics approaches are optimal for identifying DINP’s endocrine-disrupting metabolites, and how can their human relevance be validated?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with untargeted metabolomics can detect oxidative stress markers (e.g., 8-OHdG) and steroidogenesis disruptions. Cross-validate findings with in vitro assays (e.g., ER/AR receptor binding) and epidemiological data on urinary metabolites in cohorts like NHANES .

Q. How can in vitro models be optimized to assess DINP’s transgenerational effects on reproductive health, and what are their limitations compared to in vivo studies?

- Methodological Answer : Use 3D organoid cultures or human placental cell lines to model endocrine disruption. Limitations include lack of metabolic activation (e.g., hepatic cytochrome P450 enzymes). Complement with zebrafish embryo assays for developmental toxicity screening, measuring endpoints like vitellogenin induction .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response relationships in DINP toxicity studies with non-linear trends?

- Methodological Answer : Apply benchmark dose (BMD) modeling using EPA’s BMDS software, prioritizing log-logistic or Hill models for hepatocellular proliferation data. Account for inter-animal variability via mixed-effects regression and adjust for false discovery rates (FDR) in omics datasets .

Q. How should researchers address confounding factors in epidemiological studies linking DINP exposure to metabolic disorders?

- Methodological Answer : Use multivariable regression to control for covariates (e.g., BMI, co-exposure to other phthalates). Stratify analyses by sex and age, and apply structural equation modeling (SEM) to disentangle direct/indirect effects of DINP metabolites on oxidative stress pathways .

Ethical & Regulatory Compliance

Q. What ethical considerations are critical when designing human studies to investigate DINP exposure in vulnerable populations (e.g., pregnant women)?

- Methodological Answer : Obtain IRB approval with explicit informed consent protocols. Minimize risk via non-invasive sampling (e.g., urine, cord blood). Adhere to GDPR/HELPNET guidelines for data anonymization and storage. Include a data safety monitoring board (DSMB) for longitudinal cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.